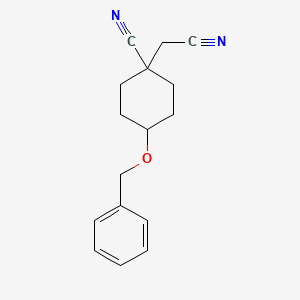
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile is an organic compound with the molecular formula C16H18N2O. It is characterized by the presence of a benzyloxy group, a cyano group, and a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
The synthesis of 4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile typically involves the reaction of cyclohexanone with benzyl cyanide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the benzyloxy group can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparación Con Compuestos Similares
Similar compounds to 4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile include:
4-Cyano-1-cyclohexene: This compound has a similar cyano group but lacks the benzyloxy group, making it less versatile in certain reactions.
1-Benzyl-4-cyano-4-cyclohexylaminopiperidine: This compound has a similar cyclohexane ring and cyano group but differs in its amine functionality, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propiedades
Número CAS |
69857-52-9 |
|---|---|
Fórmula molecular |
C16H18N2O |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
1-(cyanomethyl)-4-phenylmethoxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C16H18N2O/c17-11-10-16(13-18)8-6-15(7-9-16)19-12-14-4-2-1-3-5-14/h1-5,15H,6-10,12H2 |
Clave InChI |
HFPFLOSHMDHCDL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1OCC2=CC=CC=C2)(CC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


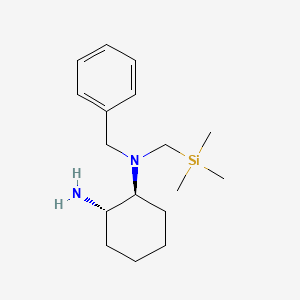

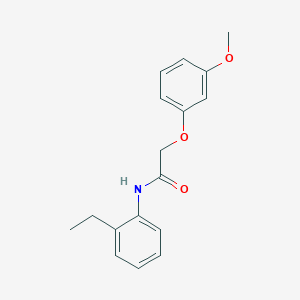


![(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11940494.png)
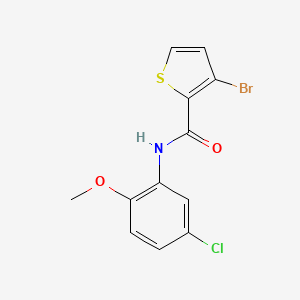
![Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)



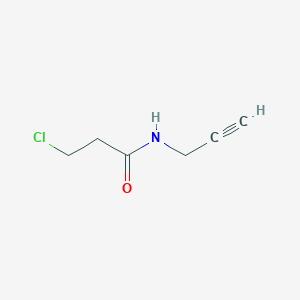

![3,4-Dimethoxy-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11940548.png)
